Methyl 13-methyl-10-oxotetradecanoate
Description
Structure
2D Structure
Properties
CAS No. |
95799-79-4 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
methyl 13-methyl-10-oxotetradecanoate |
InChI |
InChI=1S/C16H30O3/c1-14(2)12-13-15(17)10-8-6-4-5-7-9-11-16(18)19-3/h14H,4-13H2,1-3H3 |
InChI Key |
JPIWTGUEEAPWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analogues
Methyl 13-Methyltetradecanoate
- Formula : C₁₆H₃₂O₂
- Molecular Weight : 256.42 g/mol
- Key Differences : Lacks the oxo group at C10 but retains the 13-methyl branch. This absence reduces polarity and reactivity compared to the target compound.
- Applications : Used as a reference standard in gas chromatography for analyzing plant resins and natural waxes .
Methyl 10-Oxodecanoate
- Formula : C₁₁H₂₀O₃
- Molecular Weight : 200.27 g/mol
- Key Differences : Shorter chain (10 carbons) with an oxo group at C10. The shorter chain decreases hydrophobicity and increases solubility in polar solvents.
- Synthesis: Produced via reductive ozonolysis of methyl undecylenate .
- Applications : Studied in lipid metabolism and as a precursor for polymer synthesis .
Methyl 10-Oxooctadecanoate
- Formula : C₁₉H₃₆O₃
- Molecular Weight : 312.49 g/mol
- Key Differences : Longer 18-carbon chain with an oxo group at C10. The extended chain enhances hydrophobicity and melting point (mp ~55°C).
- Natural Occurrence : Found in hardwood extracts and studied in epoxidation reactions for biopolymer development .
Ethyl 10-Chloro-10-Oxodecanoate
- Formula : C₁₂H₂₁ClO₃
- Molecular Weight : 248.75 g/mol
- Key Differences : Chloro substituent at C10 instead of a methyl group. The electron-withdrawing chlorine increases electrophilicity at the carbonyl, enhancing reactivity in nucleophilic acyl substitution reactions .
Physicochemical Properties
*Estimated values based on structural analogs.
Q & A
Q. What are the standard synthetic pathways for Methyl 13-methyl-10-oxotetradecanoate, and how can reaction conditions be optimized?
Methyl 13-methyl-10-oxotradecanoate is synthesized via esterification of 13-methyl-10-oxotetradecanoic acid using methanol under acidic catalysis. Key steps include:
- Reagent purity control : Use anhydrous methanol and catalytic sulfuric acid to minimize side reactions like transesterification.
- Temperature optimization : Maintain 60–80°C to balance reaction rate and thermal decomposition risks .
- Post-synthesis purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Validate purity via GC-MS or HPLC with a C18 column .
Q. How should researchers characterize this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm ester carbonyl ( ~170–175 ppm) and methyl branching ( ~0.8–1.5 ppm for methyl groups). Compare with literature data from Stein & Budzikiewicz (1987) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 270.219 (CHO) and fragmentation patterns consistent with ketone and ester functionalities .
- Thermogravimetric Analysis (TGA) : Determine thermal stability by monitoring mass loss between 150–250°C under inert gas .
Q. What safety protocols are critical for handling this compound?
While not classified as hazardous under EU Regulation 1272/2008 , standard lab practices apply:
- Ventilation : Use fume hoods during synthesis to avoid methanol vapor exposure.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles.
- Waste disposal : Neutralize acidic residues before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Contradictions in NMR or MS data may arise from:
- Isomeric impurities : Use 2D NMR (e.g., COSY, HSQC) to differentiate between positional isomers.
- Solvent artifacts : Ensure deuterated solvents (e.g., CDCl) are free of residual protons.
- Statistical validation : Apply principal component analysis (PCA) to compare spectral datasets from replicate syntheses .
Q. What experimental strategies are effective for studying its chiral centers or stereochemical effects?
- Chiral chromatography : Use a Chiralpak® column with hexane/isopropanol mobile phase to separate enantiomers.
- X-ray crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict optical rotation and compare with polarimetry data .
Q. How does the compound’s stability vary under different storage conditions?
- Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC-UV at 210 nm (ketone absorbance).
- Light sensitivity : Compare samples stored in amber glass vs. clear vials to assess photodegradation .
- Oxidative stability : Use O permeability testing for packaging materials (e.g., nitrogen-flushed vials) .
Q. What methodologies can quantify trace impurities in synthesized batches?
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for trace aldehydes or unreacted carboxylic acids.
- Headspace GC : Detect volatile byproducts (e.g., methyl esters of shorter-chain acids) .
- Limits of detection (LOD) : Validate using ICH M10 guidelines for bioanalytical methods (e.g., signal-to-noise ratio ≥3:1) .
Methodological Notes
- Synthetic scale-up : For gram-scale production, optimize stirring efficiency to prevent localized overheating .
- Green chemistry alternatives : Explore enzymatic esterification using lipases (e.g., Candida antarctica) to reduce acid waste .
- Data contradiction protocols : Predefine acceptance criteria for spectral matches (e.g., ±0.1 ppm for -NMR) and document deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
